molecular formula C17H19NO4S B1451737 4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 1092022-18-8

4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid

Cat. No.: B1451737
CAS No.: 1092022-18-8
M. Wt: 333.4 g/mol
InChI Key: CPJMJHNHSXLWFD-UHFFFAOYSA-N
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Description

4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid (CAS Number: 1092022-18-8) is a high-purity organic compound supplied for laboratory research applications . This molecule, with a molecular formula of C 17 H 19 NO 4 S and a molecular weight of 333.40 g/mol, features a benzoic acid scaffold linked to a 3,5-dimethylphenyl group via a methylsulfonylaminomethyl bridge . This structure incorporates both a carboxylic acid and a sulfonamide functional group, making it a valuable intermediate for medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules or for studying structure-activity relationships (SAR) . The presence of the methylsulfonyl group is of significant interest, as this moiety is found in various pharmacologically active compounds and can influence a molecule's metabolic stability and binding affinity . Researchers may explore this compound as a key building block in developing enzyme inhibitors or receptor ligands. As with all reagents of this nature, it is intended for use by qualified laboratory professionals only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-[(3,5-dimethyl-N-methylsulfonylanilino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-8-13(2)10-16(9-12)18(23(3,21)22)11-14-4-6-15(7-5-14)17(19)20/h4-10H,11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJMJHNHSXLWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid (CAS: 1092022-18-8) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzoic acid core substituted with a methylsulfonyl group and a dimethylphenyl moiety. The compound's chemical formula is C18H21N1O4SC_{18}H_{21}N_{1}O_{4}S, and its molecular weight is approximately 347.43 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : The compound is believed to inhibit the production of pro-inflammatory cytokines, potentially through modulation of the NF-kB signaling pathway.
  • Analgesic Properties : It may exert analgesic effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), similar to nonsteroidal anti-inflammatory drugs (NSAIDs).
  • Antioxidant Activity : The presence of the methylsulfonyl group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of compounds related to this compound. For instance:

  • A study on structurally similar compounds demonstrated that they effectively inhibited prostaglandin E2 (PGE2) synthesis with IC50 values in the nanomolar range, indicating strong anti-inflammatory potential .
CompoundIC50 (nM)Mechanism
Compound 4f123PGE2 synthesis inhibition
Diclofenac~300COX inhibition

Case Studies

  • In Vivo Efficacy : In a model of acute inflammation, administration of related compounds resulted in significant reduction in edema formation compared to control groups. This suggests that this compound could exhibit similar efficacy in inflammatory conditions.
  • Toxicological Profile : Toxicological assessments indicated that derivatives of this compound have favorable safety profiles with minimal adverse effects at therapeutic doses. Long-term studies are ongoing to confirm chronic toxicity and carcinogenic potential.

Scientific Research Applications

The compound exhibits several biological activities, which can be categorized as follows:

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis through various mechanisms.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : Potential to reduce inflammation by inhibiting pro-inflammatory cytokines.

Biological Activities of 4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic Acid

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Anticancer Mechanisms

A study demonstrated that derivatives similar to this compound significantly inhibited tumor growth in xenograft models. The involvement of the p53 pathway was highlighted as a critical mechanism for its anticancer effects, leading to apoptosis and cell cycle arrest.

Antimicrobial Testing

In vitro studies have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics. For example, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

Inflammation Models

In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses. Notably, a reduction in inflammatory markers such as TNF-alpha and IL-6 was observed, suggesting its potential therapeutic role in inflammatory diseases.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity while minimizing toxicity. Structure-activity relationship (SAR) studies are ongoing to identify key functional groups responsible for its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Triazine-Linked Benzoic Acid Derivative

The compound 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (C₂₄H₁₈N₄O₆) features a triazine ring substituted with phenoxy and formyl groups, linked to a benzoic acid via an amino group .

  • Key Differences : The triazine core introduces a planar, electron-deficient aromatic system, contrasting with the sulfonamide and 3,5-dimethylphenyl groups in the target compound.
  • Implications : The triazine derivative’s higher molecular weight (458.43 g/mol vs. ~375 g/mol estimated for the target compound) and polar substituents may reduce membrane permeability compared to the sulfonamide analog.
Glucoside-Modified Benzoic Acid

Benzoic acid,4-[(β-D-glucopyranosyloxy)methyl]-methyl ester (Compound 9 in ) contains a glucose moiety attached via an ether linkage .

  • Key Differences : The glucoside group significantly enhances hydrophilicity, whereas the target compound’s sulfonamide and dimethylphenyl groups contribute to mixed polarity.
  • Implications : The glucoside derivative is likely more water-soluble, making it suitable for biological applications requiring aqueous compatibility, while the target compound may exhibit better lipid membrane penetration.
Sulfonylurea Herbicides

Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) is a sulfonylurea herbicide with a benzoate ester and triazinyl-sulfonylurea group .

  • Key Differences : The ester group in metsulfuron-methyl contrasts with the free carboxylic acid in the target compound, affecting acidity (pKa ~3–4 for benzoic acid vs. ~5–6 for esters).
  • Implications : The ester group in herbicides enhances volatility and bioavailability in plants, while the free acid in the target compound may favor ionic interactions in physiological environments.

Substituent Effects on Physicochemical Properties

Nitro-Substituted Analog

4-[(3,5-Dinitrobenzoyl)amino]benzoic acid (C₁₄H₉N₃O₇) incorporates electron-withdrawing nitro groups on the benzoyl moiety .

  • Key Differences : The nitro groups increase the benzoic acid’s acidity (predicted pKa ~1–2) compared to the target compound’s methylsulfonyl group (pKa ~2–3).
  • Implications : Stronger acidity may enhance metal chelation or protein binding but reduce passive cellular uptake.
Azo Dye Derivatives

Azo dyes such as 5-[(4-[(7-amino-1-hidroksi-3-sülfo-2-naftil)azo]-2,5-dietoksifenil)azo]-2-[(3-fosfonofenil)azo]benzoic acid feature multiple azo and sulfonate groups .

  • Key Differences : The conjugated azo system imparts UV-vis absorbance (used in dyes), absent in the target compound.
  • Implications : Azo dyes are prone to photodegradation, whereas the sulfonamide in the target compound offers greater stability under light.

Research Findings and Trends

  • Sulfonamide vs. Sulfonylurea : Sulfonamides (target compound) are less prone to hydrolysis than sulfonylureas (herbicides), enhancing their stability in biological systems .
  • Natural vs. Synthetic Derivatives : Glucoside-modified benzoic acids () are typically isolated from plants, whereas synthetic analogs like the target compound allow tailored modifications for drug discovery .
  • Acidity and Bioactivity : Nitro-substituted benzoic acids exhibit stronger acidity but lower bioavailability compared to the target compound’s balanced lipophilicity .

Preparation Methods

Preparation of 4-Aminomethylbenzoic Acid (Key Intermediate)

The preparation of 4-aminomethylbenzoic acid is well-documented and involves multi-step synthesis starting from 4-formylbenzoic acid or its esters. The general approach includes:

  • Step 1: Formation of 4-carboxylbenzaldehyde oxime or its ester
    4-Carboxylbenzaldehyde or its methyl ester reacts with hydroxylamine (azanol) to form the corresponding oxime or lactazone intermediate.

  • Step 2: Catalytic hydrogenation of the oxime
    The oxime is subjected to catalytic hydrogenation in aqueous alkaline media to reduce it to 4-aminomethylbenzoic acid. Catalysts such as palladium on carbon (Pd/C), platinum, rhodium, iridium, or nickel are employed, with Pd/C being particularly common.

  • Step 3: Acidification and purification
    After hydrogenation, the reaction mixture is acidified (e.g., with hydrochloric acid) to adjust pH and precipitate the product, which is then filtered and dried to obtain high-purity 4-aminomethylbenzoic acid.

Representative Reaction Conditions and Yields

Parameter Conditions/Values
Starting material 4-Carboxylbenzaldehyde or methyl ester
Oxime formation Reaction with hydroxylamine in aqueous medium
Catalyst 5% Pd/C (wet, 50% water content)
Hydrogen pressure ~10 kg/cm²
Temperature Room temperature to 45 °C
Reaction time 3–9 hours
Base (NaOH) equivalents 0.2–1.0 times weight of oxime intermediate
Product purity ≥99.0%
Yield 62.9% to 99.5% (depending on conditions)
Melting point 351.3–352.5 °C (free base)

Example: In one embodiment, 4-oximido methyl-toluate (oxime ester) was hydrogenated in the presence of 5% Pd/C catalyst and sodium hydroxide at room temperature under 10 kg/cm² hydrogen pressure for 3 hours, yielding 4-aminomethylbenzoic acid with 93.5% yield and 99.9% purity after acidification and drying.

Q & A

Q. What are the optimal synthetic routes for preparing 4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid?

Methodological Answer: The synthesis typically involves coupling 3,5-dimethylphenyl(methylsulfonyl)amine with a bromomethylbenzoic acid derivative via nucleophilic substitution. Key steps include:

  • Reagent Optimization : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group for amide bond formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water mixtures) ensures high purity.
  • Characterization : Confirm structure via 1^1H NMR (e.g., δ = 3.0–3.5 ppm for methylsulfonyl protons) and LC-MS for molecular ion verification .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Mobile phase: acetonitrile/water (0.1% TFA) gradient .
  • Spectroscopy : 13^{13}C NMR and DEPT-135 confirm carbon environments (e.g., aromatic carbons at ~120–140 ppm, carbonyl at ~167 ppm) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Q. How can solubility challenges be addressed for in vitro assays?

Methodological Answer:

  • Solvent Systems : Use DMSO for stock solutions (10 mM), diluted in assay buffers (e.g., PBS with ≤1% DMSO).
  • Surfactants : Add Tween-20 (0.01–0.1%) to improve aqueous solubility .
  • Co-solvents : Test ethanol or PEG-400 mixtures for stability studies .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing methylsulfonyl vs. aromatic methyl groups) .
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals (solvent: DMF/water) and analyzing diffraction data .
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., 3-chloro-4-(methylsulfanyl)benzoic acid’s spectral profiles) .

Q. What strategies are effective for studying enzyme inhibition mechanisms involving this compound?

Methodological Answer:

  • Kinetic Assays : Use Michaelis-Menten plots to determine KiK_i values under varying substrate concentrations. Monitor activity via fluorescence or UV-Vis (e.g., NADH depletion at 340 nm) .
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes to target enzymes (e.g., cyclooxygenase-2) .
  • Site-Directed Mutagenesis : Validate key residues (e.g., catalytic Ser or His) via recombinant enzyme variants .

Q. How to design experiments to evaluate environmental persistence and ecotoxicity?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess aerobic degradation in activated sludge .
  • Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (48h EC50_{50}) and algal growth inhibition assays (OECD 201) .
  • Analytical Monitoring : Quantify environmental residues via SPE-LC-MS/MS (LOD: 0.1 ppb) in water/soil samples .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Normalize data using positive controls (e.g., aspirin for anti-inflammatory assays) and replicate under identical conditions (pH, temperature) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} values) and apply statistical models (ANOVA, Tukey’s test) to identify outliers .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-hydroxybenzoic acid derivatives) to isolate critical functional groups .

Experimental Design Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)Reference
Coupling AgentEDCI/HOBt85
SolventDMF78
Temperature50°C92

Q. Table 2. Key NMR Assignments

Proton Environmentδ (ppm)MultiplicityCorrelation (HMBC)
Methylsulfonyl (CH3_3)3.12SingletC=O (167 ppm)
Aromatic (3,5-diCH3_3)2.35SingletC-aryl (130–140 ppm)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid
Reactant of Route 2
4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid

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